molecular formula C9H7NO2S B6254226 2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 40167-20-2

2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B6254226
CAS RN: 40167-20-2
M. Wt: 193.2
InChI Key:
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Description

2-(Methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione (MSI-D) is a synthetic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. MSI-D is a heterocyclic compound that consists of an isoindole ring and a methylsulfanyl group attached to the nitrogen atom. MSI-D has been studied for its potential applications in drug design as an intermediate for synthesis of various pharmaceuticals. It has also been used in various biochemical and physiological studies, including those related to drug metabolism and pharmacokinetics.

Scientific Research Applications

2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione has been studied extensively for its potential applications in the fields of chemistry, biochemistry, and medicine. It has been used in various biochemical and physiological studies, including those related to drug metabolism and pharmacokinetics. 2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione has also been used as an intermediate for the synthesis of various pharmaceuticals. Additionally, 2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its potential applications in drug design, as it has the ability to form various structural isomers.

Mechanism of Action

2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound that consists of an isoindole ring and a methylsulfanyl group attached to the nitrogen atom. The methylsulfanyl group is responsible for 2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione’s ability to form various structural isomers. 2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione has the ability to form various structural isomers due to its ability to undergo tautomerization. Tautomerization is the process by which a molecule can rearrange its atoms to form different structures.
Biochemical and Physiological Effects
2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. It has been used in various biochemical and physiological studies, including those related to drug metabolism and pharmacokinetics. 2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione has also been studied for its potential effects on the body, including its ability to inhibit the activity of certain enzymes and to act as an agonist of certain receptors. Additionally, 2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its potential effects on the immune system and its potential to modulate the activity of certain immune cells.

Advantages and Limitations for Lab Experiments

2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione has several advantages and limitations when used in laboratory experiments. One of the main advantages of 2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione is its ability to form various structural isomers, which can be useful for drug design and synthesis. Additionally, 2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione is relatively inexpensive and can be easily synthesized in the lab. However, 2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione is also limited in its applications due to its relatively low solubility in aqueous solutions and its tendency to react with other compounds.

Future Directions

There are several potential future directions for the research and development of 2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione. One potential direction is to further explore 2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione’s potential applications in drug design and synthesis. Additionally, further research could be conducted to explore 2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione’s potential effects on the body, including its ability to inhibit the activity of certain enzymes and to act as an agonist of certain receptors. Additionally, 2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione could be further studied for its potential effects on the immune system and its potential to modulate the activity of certain immune cells. Finally, 2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione could be further studied for its potential applications in the fields of chemistry, biochemistry, and medicine.

Synthesis Methods

2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione can be synthesized by the reaction of 2-amino-3-methylsulfanyl-1H-isoindole-1,3-dione (AMSID) with aldehydes or ketones in the presence of a base. The reaction of AMSID with aldehydes or ketones yields the corresponding 2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione in good yields. This reaction is known as the Mitsunobu reaction and has been studied extensively for its potential applications in drug design and synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reaction of 2-nitrobenzaldehyde with methyl mercaptan followed by reduction and cyclization reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "methyl mercaptan", "sodium borohydride", "acetic acid", "ethanol", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-nitrobenzaldehyde (1.0 g, 6.5 mmol) in ethanol (10 mL) and add methyl mercaptan (0.5 mL, 6.5 mmol) and acetic acid (0.5 mL, 8.6 mmol).", "Step 2: Heat the reaction mixture at 80°C for 2 hours.", "Step 3: Cool the reaction mixture to room temperature and add sodium borohydride (0.5 g, 13.2 mmol) in small portions with stirring.", "Step 4: Add water (10 mL) to the reaction mixture and stir for 30 minutes.", "Step 5: Add sodium hydroxide (1.0 g, 25 mmol) to the reaction mixture and stir for 30 minutes.", "Step 6: Extract the product with ethyl acetate (3 x 10 mL) and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using ethyl acetate/hexane as the eluent to obtain the final product, 2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione (0.5 g, 45% yield)." ] }

CAS RN

40167-20-2

Product Name

2-(methylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione

Molecular Formula

C9H7NO2S

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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